molecular formula C14H21NO2 B2774649 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide CAS No. 1235187-11-7

2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide

Cat. No.: B2774649
CAS No.: 1235187-11-7
M. Wt: 235.327
InChI Key: JHMFEHNMZXEZEN-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide is an organic compound that features a cyclopentyl group, a furan ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide typically involves the following steps:

    Formation of the furan-2-yl propan-2-yl intermediate: This can be achieved through the reaction of furan with propan-2-yl halide under basic conditions.

    Cyclopentylation: The intermediate is then reacted with cyclopentyl halide in the presence of a base to introduce the cyclopentyl group.

    Acetamide formation: Finally, the acetamide moiety is introduced by reacting the cyclopentyl intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The acetamide group can form hydrogen bonds with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(furan-2-yl)propan-2-ol: Similar structure but lacks the cyclopentyl and acetamide groups.

    N-(1-(furan-2-yl)propan-2-yl)acetamide: Lacks the cyclopentyl group.

    2-cyclopentylacetamide: Lacks the furan and propan-2-yl groups.

Uniqueness

2-cyclopentyl-N-(1-(furan-2-yl)propan-2-yl)acetamide is unique due to the combination of the cyclopentyl, furan, and acetamide groups

Properties

IUPAC Name

2-cyclopentyl-N-[1-(furan-2-yl)propan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-11(9-13-7-4-8-17-13)15-14(16)10-12-5-2-3-6-12/h4,7-8,11-12H,2-3,5-6,9-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMFEHNMZXEZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)CC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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